molecular formula C14H18ClNO2 B2801880 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide CAS No. 1351585-22-2

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide

Cat. No.: B2801880
CAS No.: 1351585-22-2
M. Wt: 267.75
InChI Key: XVRMBMXMTXIDOD-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide is a synthetic acetamide derivative of interest in chemical and pharmaceutical research. The compound's structure, which incorporates a 2-chlorophenyl group, a cyclopropyl ring, and a hydroxypropyl chain, makes it a valuable intermediate in synthetic organic chemistry . Researchers utilize this and structurally related chlorophenyl acetamide compounds as key building blocks for the development of more complex molecules, including those with potential biological activity . The synthesis of such derivatives often involves the reaction of an amine precursor with an acid chloride or other activated species, followed by purification using techniques like column chromatography . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-14(18,11-6-7-11)9-16-13(17)8-10-4-2-3-5-12(10)15/h2-5,11,18H,6-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRMBMXMTXIDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=CC=C1Cl)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzene, undergoes a Friedel-Crafts acylation reaction to introduce an acetamide group.

    Cyclopropylation: The intermediate is then subjected to a cyclopropylation reaction using cyclopropyl bromide in the presence of a strong base such as sodium hydride.

    Hydroxylation: The final step involves the hydroxylation of the propyl group using a suitable oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium amide, thiourea.

Major Products:

    Oxidation: 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-oxopropyl)acetamide.

    Reduction: 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-aminopropyl)acetamide.

    Substitution: 2-(2-aminophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide.

Scientific Research Applications

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities with analogs:

Compound Name Substituent on Nitrogen Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2-cyclopropyl-2-hydroxypropyl 2-chlorophenyl C₁₄H₁₇ClNO₂* ~265.8 Cyclopropyl enhances lipophilicity; hydroxyl improves solubility
2-(2-Chlorophenyl)-N-(3-hydroxypropyl)acetamide 3-hydroxypropyl 2-chlorophenyl C₁₁H₁₄ClNO₂ 227.69 Lacks cyclopropyl; simpler hydroxypropyl chain
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1,3-thiazol-2-yl 2,6-dichlorophenyl C₁₁H₈Cl₂N₂OS 303.16 Thiazole ring enables coordination chemistry
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide 6-trifluoromethylbenzothiazole-2-yl 2-chlorophenyl C₁₅H₁₀ClF₃N₂OS 382.77 Trifluoromethyl and benzothiazole enhance metabolic stability
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide 5-mercapto-1,3,4-thiadiazol-2-yl 2-chlorophenyl C₁₀H₈ClN₃OS₂ 299.78 Thiadiazole and thiol groups aid in redox activity

*Estimated based on structural analysis.

Pharmacological Activity

  • Anti-Cancer Activity: Phenoxy acetamide derivatives (e.g., compounds 38–40 in ) showed IC₅₀ values <10 µM against HCT-1, MCF-7, and PC-3 cancer cell lines .
  • Enzyme Inhibition : Thiazole and thiadiazole analogs () are explored as kinase inhibitors or antibacterial agents due to their heterocyclic motifs .

Physical and Crystallographic Properties

  • Melting Points :
    • ’s thiadiazole analog: 212–216°C .
    • ’s thiazole analog: 216–218°C (489–491 K) .
  • Crystallography : The thiazole analog in forms 1-D chains via N–H⋯N hydrogen bonds, stabilizing its crystal lattice. The target compound’s hydroxyl group may similarly participate in hydrogen bonding .

Biological Activity

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide is a synthetic organic compound with a complex structure that includes a chlorophenyl group, a cyclopropyl group, and a hydroxypropyl moiety attached to an acetamide backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include modulation of various biological targets.

  • Molecular Formula : C₁₄H₁₈ClNO₂
  • Molecular Weight : 267.75 g/mol
  • CAS Number : 1351585-22-2
PropertyValue
Molecular FormulaC₁₄H₁₈ClNO₂
Molecular Weight267.75 g/mol
CAS Number1351585-22-2

The biological activity of this compound is primarily explored in the context of its interactions with enzymes and receptors. The compound may influence metabolic pathways and signal transduction processes, although specific mechanisms remain to be fully elucidated.

  • Enzyme Modulation : The compound potentially interacts with various enzymes, altering their activity which could lead to therapeutic effects.
  • Receptor Binding : It may act as a ligand for specific receptors, influencing physiological responses.

Pharmacological Studies

Research studies have been conducted to evaluate the pharmacological potential of this compound. These studies often involve:

  • Binding Affinity Assessments : Evaluating how strongly the compound binds to target enzymes or receptors.
  • In Vivo and In Vitro Models : Testing the compound's efficacy in biological models to determine its therapeutic effects.

Case Studies

  • Anticancer Activity : Preliminary studies suggest that compounds structurally similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines.
    • Example Study : A study on a related compound demonstrated significant apoptosis induction in breast cancer cells, suggesting potential for further exploration in cancer therapeutics.
  • Anti-inflammatory Effects : Another area of research focuses on the anti-inflammatory properties of similar compounds, indicating that they may inhibit pro-inflammatory cytokines.
    • Example Study : Research indicated that derivatives can reduce inflammation markers in animal models, warranting further investigation into their use for inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features of this compound against similar compounds:

Compound NameKey Differences
N-(2-hydroxypropyl)-2-(thiophen-3-yl)acetamideLacks cyclopropyl group
N-(2-cyclopropyl-2-hydroxyethyl)-2-(thiophen-3-yl)acetamideDifferent hydroxyalkyl chain length
N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoroacetamideContains a fluorine atom instead of chlorophenyl

The presence of both a cyclopropyl and a chlorophenyl moiety in this compound contributes to its distinct chemical reactivity and potential biological activity, differentiating it from structurally similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions involving cyclopropyl precursors and chlorophenyl derivatives. Key steps include nucleophilic substitution to introduce the cyclopropyl-hydroxypropyl moiety and amide bond formation. Reaction conditions require precise temperature control (e.g., 0–5°C for sensitive intermediates) and catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide coupling. Solvents such as dichloromethane or THF are used, with purification via column chromatography. Continuous flow reactors may enhance scalability and reproducibility .

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assignments focus on the cyclopropyl group (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and the acetamide carbonyl (δ ~165–170 ppm). Splitting patterns confirm stereochemistry at the hydroxypropyl group.
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), 1650–1700 cm⁻¹ (C=O amide), and 750 cm⁻¹ (C-Cl) validate functional groups. Discrepancies in peak positions may indicate impurities or isomerization .

Advanced Research Questions

Q. What computational strategies can predict and optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. Reaction path search algorithms (e.g., GRRM) explore alternative routes, while machine learning analyzes experimental datasets to optimize conditions (e.g., solvent polarity, catalyst loading). This reduces trial-and-error experimentation and accelerates reaction design .

Q. How do crystallographic studies resolve conformational ambiguities in this compound, and what implications do these findings have for its reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intramolecular hydrogen bonds (e.g., O-H⋯O=C) and torsional angles between the chlorophenyl and cyclopropyl groups. These interactions stabilize specific conformers, influencing solubility and reactivity. For example, planar amide groups facilitate π-stacking in solid-state packing, which may affect dissolution rates in biological assays .

Q. What statistical experimental design approaches are recommended for resolving contradictions in reported biological activities of structurally similar acetamide derivatives?

  • Methodological Answer : Factorial designs (e.g., Taguchi or Box-Behnken) systematically vary parameters like pH, temperature, and substrate ratios to identify critical factors affecting bioactivity. Response surface methodology (RSM) models nonlinear relationships, while ANOVA quantifies significance. This approach isolates variables causing discrepancies (e.g., impurity profiles or assay conditions) .

Data Analysis and Mechanistic Insights

Q. How can kinetic studies elucidate the degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer : Pseudo-first-order kinetics under controlled conditions (e.g., buffer solutions at pH 2–12) monitor degradation via HPLC. Activation energy (Eₐ) calculated from Arrhenius plots identifies dominant mechanisms (e.g., hydrolysis at the amide bond under acidic conditions). Mass spectrometry detects degradation products like chlorophenyl acetic acid .

Q. What role do substituent effects (e.g., chloro vs. fluoro groups) play in modulating the electronic properties and reactivity of this acetamide derivative?

  • Methodological Answer : Hammett substituent constants (σ) correlate with electron-withdrawing effects of chloro groups, which increase electrophilicity at the amide carbonyl. Computational NBO analysis quantifies charge distribution, while cyclic voltammetry measures redox potentials. These properties influence nucleophilic attack rates in further functionalization reactions .

Biological Research Considerations

Q. What in vitro methodologies are recommended for evaluating the enzyme inhibition potential of this compound?

  • Methodological Answer :

  • Enzyme Assays : Fluorescence-based assays (e.g., trypsin inhibition) use fluorogenic substrates to measure IC₅₀ values.
  • Docking Studies : AutoDock Vina predicts binding modes to target enzymes (e.g., kinases), guided by crystallographic data from homologous proteins.
  • SAR Analysis : Modifying the cyclopropyl or hydroxypropyl groups tests hypotheses about steric vs. electronic contributions to activity .

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